molecular formula C14H12N4O2 B14184195 (3E)-7-Methyl-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol CAS No. 921933-47-3

(3E)-7-Methyl-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol

Cat. No.: B14184195
CAS No.: 921933-47-3
M. Wt: 268.27 g/mol
InChI Key: STBOQYHWKQSNPK-UHFFFAOYSA-N
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Description

(3E)-7-Methyl-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol is a complex organic compound belonging to the class of benzotriazines This compound is characterized by its unique structure, which includes a phenylimino group and a benzotriazin-4(3H)-ol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-7-Methyl-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol typically involves multi-step organic reactions. One common synthetic route includes the condensation of 7-methyl-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-one with aniline under acidic conditions to form the phenylimino derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(3E)-7-Methyl-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenylimino group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(3E)-7-Methyl-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-7-Methyl-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol involves its interaction with specific molecular targets. The phenylimino group can interact with enzymes and receptors, modulating their activity. The benzotriazin-4(3H)-ol core may also play a role in its biological effects by stabilizing the compound and facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    7-Methyl-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-one: Lacks the phenylimino group, making it less reactive in certain chemical reactions.

    3-(Phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol: Lacks the methyl group, which may affect its stability and reactivity.

Uniqueness

(3E)-7-Methyl-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol is unique due to the presence of both the phenylimino and methyl groups, which confer specific chemical and biological properties

Properties

CAS No.

921933-47-3

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

7-methyl-1,4-dioxido-N-phenyl-1,2,4-benzotriazine-1,4-diium-3-amine

InChI

InChI=1S/C14H12N4O2/c1-10-7-8-12-13(9-10)18(20)16-14(17(12)19)15-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16)

InChI Key

STBOQYHWKQSNPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)[N+](=C(N=[N+]2[O-])NC3=CC=CC=C3)[O-]

Origin of Product

United States

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